molecular formula C16H15ClN2O3 B12539875 3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid CAS No. 651749-50-7

3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid

Cat. No.: B12539875
CAS No.: 651749-50-7
M. Wt: 318.75 g/mol
InChI Key: SYDWKLSFBDVWBW-UHFFFAOYSA-N
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Description

3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety linked to an amino group, which is further connected to a glycyl group substituted with a 2-chlorophenylmethyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chlorobenzylamine with glycine to form N-[(2-chlorophenyl)methyl]glycine. This intermediate is then coupled with 3-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic acid: An aminobenzoic acid with a similar structure, used for its anti-inflammatory properties.

    Anthranilic acid derivatives: Compounds with structural similarities, often used in pharmaceuticals and agrochemicals.

Uniqueness

3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and benzoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

651749-50-7

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

3-[[2-[(2-chlorophenyl)methylamino]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H15ClN2O3/c17-14-7-2-1-4-12(14)9-18-10-15(20)19-13-6-3-5-11(8-13)16(21)22/h1-8,18H,9-10H2,(H,19,20)(H,21,22)

InChI Key

SYDWKLSFBDVWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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